1,2,3,4-Tetrachlorohexafluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

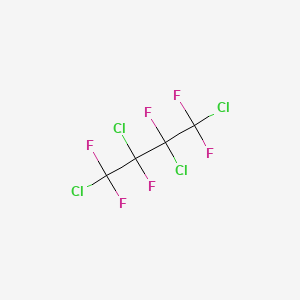

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHYACQPDDXBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339866 | |

| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-45-1, 28107-59-7 | |

| Record name | 1,2,3,4-Tetrachlorohexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorohexafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028107597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane (CFC-316)

[1]

Executive Summary

1,2,3,4-Tetrachlorohexafluorobutane (CAS: 375-45-1), often designated as CFC-316 or A316 , is a critical fluorinated intermediate primarily utilized in the synthesis of Hexafluoro-1,3-butadiene (

Beyond its industrial utility, CFC-316 represents a model system for studying the stereochemistry of highly halogenated alkanes.[1] The molecule possesses two chiral centers at the C2 and C3 positions, resulting in a mixture of meso and dl (racemic) diastereomers.[1]

This guide details a high-fidelity, laboratory-scale synthesis protocol designed for research applications. Unlike industrial methods that rely on the direct fluorination of tetrachlorobutane (which requires handling hazardous elemental fluorine gas), this protocol utilizes a Zinc-Mediated Reductive Coupling of halofluoroethanes.[1] This route offers superior regioselectivity, safer operating conditions, and high yields (>90%), making it the "Gold Standard" for fine chemical synthesis.[1]

Strategic Synthesis Architecture

Route Comparison

| Parameter | Route A: Direct Fluorination | Route B: Photochemical Dimerization | Route C: Zn-Mediated Coupling (Recommended) |

| Precursor | 1,2,3,4-Tetrachlorobutane | Chlorotrifluoroethylene (CTFE) | Chlorotrifluoroethylene (CTFE) |

| Reagents | |||

| Safety Profile | Critical (High reactivity of | Poor (Mercury toxicity) | High (Standard organic synthesis hazards) |

| Selectivity | Low (Mixture of isomers/homologs) | High | Very High |

| Scalability | Industrial (Ton-scale) | Lab-scale only | Lab to Pilot Scale |

Selected Methodology: Zinc-Mediated Reductive Coupling

This protocol proceeds in two distinct phases:[1]

-

Electrophilic Addition: Iodine monochloride (ICl) is added to chlorotrifluoroethylene (CTFE) to form the key intermediate, 1,2-dichloro-1,2,2-trifluoro-1-iodoethane .[1]

-

Reductive Dimerization: The iodo-intermediate undergoes homocoupling in the presence of activated zinc dust and a polar solvent (acetic anhydride or ethyl acetate) to yield the target butane chain.[1]

Figure 1: Reaction scheme for the two-step synthesis of CFC-316 from chlorotrifluoroethylene.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of 1,2-Dichloro-1,2,2-trifluoro-1-iodoethane

Objective: Selective addition of ICl across the double bond of CTFE.[1]

Reagents:

-

Dichloromethane (DCM): Anhydrous solvent.[1]

Procedure:

-

Setup: Equip a 1L high-pressure autoclave (Hastelloy or Monel recommended) with a mechanical stirrer, pressure gauge, and cooling jacket.

-

Charging: Charge the autoclave with 1.0 molar equivalent of Iodine Monochloride (ICl) dissolved in DCM (1:2 v/v ratio).

-

Cooling: Cool the reactor to 0°C using a chiller.

-

Addition: Slowly introduce CTFE gas (1.05 molar equivalents) while maintaining the internal temperature below 20°C. The reaction is exothermic.

-

Reaction: Once addition is complete, seal the reactor and allow it to warm to room temperature (25°C). Stir for 12 hours.

-

Workup: Vent excess CTFE.[1] Wash the organic layer with 5%

(aq) to remove unreacted iodine (indicated by color change from violet/brown to colorless).[1] -

Isolation: Dry the organic phase over

, filter, and remove solvent via rotary evaporation. -

Distillation: Distill the crude oil under reduced pressure. Collect the fraction boiling at 100-102°C (at 760 mmHg) .

Phase 2: Zinc-Mediated Dimerization

Objective: Homocoupling of the haloethane to form the butane chain.[1]

Reagents:

-

Intermediate from Phase 1 (

).[1] -

Zinc Dust: Activated (wash with dilute HCl, then water, acetone, ether, and dry under vacuum).[1]

-

Solvent: Acetic Anhydride or Ethyl Acetate (dry).[1]

Procedure:

-

Setup: Equip a 2L three-neck round-bottom flask with a reflux condenser, dropping funnel, and robust mechanical stirrer (slurry will become thick). Maintain an inert atmosphere (

or -

Activation: Suspend Activated Zinc (1.2 molar equivalents) in the solvent. Heat to 60°C.

-

Initiation: Add a small portion (approx. 5%) of the iodo-intermediate to initiate the reaction.[1] An exotherm or slight reflux indicates initiation.[1]

-

Addition: Dropwise add the remaining iodo-intermediate over 2-3 hours, maintaining a gentle reflux (approx. 80-90°C).

-

Critical Control: If the reaction becomes too vigorous, stop addition and cool externally.[1]

-

-

Completion: After addition, reflux for an additional 4 hours.

-

Monitoring: Monitor by GC. The disappearance of the starting iodo-ethane indicates completion.[1]

-

Workup: Cool to room temperature. Filter off the zinc salts (

, -

Quenching: Pour the filtrate into ice water to hydrolyze any anhydride (if used) and extract the organic layer. Wash with water and brine.[1]

-

Purification: Dry over

and fractionally distill.

Purification Specifications

| Fraction | Temperature (°C) | Composition | Action |

| F1 (Heads) | < 130 | Solvent / Low boilers | Discard / Recycle |

| F2 (Main) | 133 - 135 | This compound | Collect |

| F3 (Tails) | > 136 | Oligomers / Heavies | Discard |

Characterization & Validation

Physical Properties[1][2][4][5][6][7][8]

Spectroscopic Data

-

GC-MS:

- NMR:

Workflow Diagram

Figure 2: Operational workflow from raw materials to purified CFC-316.

Safety & Handling

-

Pressure Hazards: Step 1 involves handling gases (CTFE) under pressure.[1] Ensure the autoclave is rated for at least 1.5x the expected operating pressure.[1]

-

Chemical Toxicity:

-

Exotherm Control: The addition of ICl to CTFE and the initiation of the Zinc coupling are both exothermic.[1] Controlled addition rates are mandatory to prevent thermal runaway.[1]

References

-

Antenucci, E., et al. (2016).[1] Processes for the Synthesis of 1,2,3,4-Tetrachloro-hexafluoro-butane. European Patent EP3303272B1.[1] Link

-

Haszeldine, R. N. (1951).[1] The Reactions of Fluorocarbon Radicals.[1] Part V. Alternative Syntheses for Trifluoromethyliodide. Journal of the Chemical Society.[1] (Foundational chemistry for ICl addition to fluoro-olefins).

-

Miller, W. T. (1956).[1] Preparation of Hexafluorobutadiene. U.S. Patent 2,777,004.[1] (Historical basis for reductive dechlorination/coupling).[1]

-

NIST Chemistry WebBook. (2024).[1] Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- (CAS 375-45-1).[1] National Institute of Standards and Technology.[1] Link[1]

-

Sigma-Aldrich. (2024).[1] Hexafluoro-1,2,3,4-tetrachlorobutane Product Specification. Link

Sources

- 1. Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- (CAS 423-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cas 375-45-1,this compound | lookchem [lookchem.com]

- 3. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 4. alfa-apisector.com [alfa-apisector.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Isomers of Tetrachlorohexafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the isomers of tetrachlorohexafluorobutane (C₄Cl₄F₆), compounds of significant interest in specialty chemical synthesis and advanced materials applications. This document moves beyond a simple recitation of facts to offer a deeper understanding of the synthesis, properties, and potential applications of these halogenated alkanes, grounded in established scientific principles and supported by relevant literature.

Structural Landscape of Tetrachlorohexafluorobutane Isomers

The molecular formula C₄Cl₄F₆ gives rise to several structural isomers, which are compounds with the same molecular formula but different arrangements of atoms. The systematic enumeration of these isomers reveals a complex landscape of chemical diversity. The primary isomers of note, due to their relative stability and roles as chemical intermediates, include:

-

1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane (CAS: 375-45-1): This isomer is a key intermediate in the production of hexafluoro-1,3-butadiene, a critical etchant gas in the semiconductor industry.

-

2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane (CAS: 375-34-8): A symmetrical isomer with distinct physical properties.

-

1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane (CAS: 423-38-1): Another structural variant with a different substitution pattern.

Beyond these, other positional isomers exist, though they are less commonly encountered in industrial applications.

Stereoisomerism

The potential for stereoisomerism adds another layer of complexity to the study of tetrachlorohexafluorobutane. Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

For an isomer like 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane , carbons 2 and 3 are chiral centers, as they are each bonded to four different groups. This gives rise to the possibility of multiple stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific stereochemistry can influence the material's physical properties and its subsequent reactivity. The number of possible stereoisomers can be calculated as 2ⁿ, where 'n' is the number of chiral centers. For an isomer with two chiral centers, there is a maximum of four stereoisomers.

Synthesis and Purification Strategies

The synthesis of tetrachlorohexafluorobutane isomers is most commonly achieved through the telomerization of smaller fluorinated and chlorinated building blocks.[1][2] This process involves the reaction of a "telogen" (a molecule that provides the end groups of the polymer chain) with a "taxogen" (a monomer that is polymerized).

A prevalent synthetic route to 1,2,3,4-tetrachlorohexafluorobutane involves the reaction of 1,2-difluoro-1,2-dichloroethylene with fluorine gas at low temperatures.[1] Alternative methods include the reaction of chlorotrifluoroethylene with a mercury catalyst or the reaction of 1-iodo-1,2-dichlorotrifluoroethane with zinc powder.[3]

The general workflow for synthesis and purification can be visualized as follows:

Caption: Generalized workflow for the synthesis and purification of tetrachlorohexafluorobutane isomers.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound, based on literature descriptions.[1]

Materials:

-

1,2-difluoro-1,2-dichloroethylene solution (initial concentration 2-60% v/v in a perfluoroalkane or chlorofluoroalkane solvent)

-

Fluorine gas

-

Inert solvent (e.g., perfluorohexane)

-

Nitrogen gas (for inerting)

Equipment:

-

Jacketed glass reactor with temperature control (-20°C to -100°C)

-

Gas inlet for fluorine and nitrogen

-

Magnetic stirrer

-

Pressure gauge

-

Distillation apparatus

-

Washing funnel

-

Drying column

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: The 1,2-difluoro-1,2-dichloroethylene solution is charged into the reactor.

-

Cooling: The reactor is cooled to the desired reaction temperature (between -20°C and -100°C).

-

Fluorination: Fluorine gas is slowly bubbled through the solution at a controlled rate, maintaining a molar ratio of 1,2-difluoro-1,2-dichloroethylene to fluorine between 0.2:1 and 0.5:1. The reaction pressure is kept below 0.1 MPa.

-

Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots of the reaction mixture using Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, the fluorine gas flow is stopped, and the reactor is purged with nitrogen.

-

Purification: a. Distillation: The resulting solution is subjected to fractional distillation to separate the desired this compound isomer from the solvent and any byproducts. b. Washing: The collected fraction is washed with a dilute alkaline solution to remove any acidic impurities. c. Drying: The organic layer is then passed through a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.

-

Characterization: The final product is characterized by GC-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and identity.

Physicochemical Properties of Tetrachlorohexafluorobutane Isomers

The physical and chemical properties of the tetrachlorohexafluorobutane isomers are dictated by their molecular structure. The high degree of halogenation results in high molecular weights and densities, as well as low flammability. The properties of the three primary isomers are summarized in the table below.

| Property | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane |

| CAS Number | 375-45-1 | 375-34-8[4] | 423-38-1[5] |

| Molecular Formula | C₄Cl₄F₆ | C₄Cl₄F₆ | C₄Cl₄F₆ |

| Molecular Weight | 303.85 g/mol | 303.85 g/mol | 303.85 g/mol |

| Boiling Point | 134-135 °C[6] | 131 °C[7] | ~133 °C (406 K)[8] |

| Melting Point | N/A | 83-84 °C[7] | N/A |

| Density | 1.756 g/cm³ | 1.76 g/cm³[7] | 1.736 g/cm³ |

| Flash Point | 47.9 °C[6] | 45.1 °C[7] | 49.1 °C |

Spectroscopic Characterization

Unambiguous identification of the specific isomers of tetrachlorohexafluorobutane requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of hydrogen atoms in perhalogenated isomers, ¹H NMR is not directly useful for their characterization. However, it would be critical for identifying any incompletely halogenated impurities.

-

¹³C NMR: ¹³C NMR spectroscopy is a powerful tool for distinguishing between isomers, as the chemical shift of each carbon atom is highly sensitive to its local electronic environment. The presence of electronegative fluorine and chlorine atoms generally causes a downfield shift.[9] The number of unique carbon signals will correspond to the symmetry of the molecule. For example, the symmetrical 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane would be expected to show fewer signals than the less symmetrical 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane.

-

¹⁹F NMR: ¹⁹F NMR is particularly informative for these compounds. The chemical shifts of the fluorine atoms are highly sensitive to their position in the molecule, and the large coupling constants between fluorine atoms on adjacent carbons provide valuable structural information.[10]

Infrared (IR) Spectroscopy

The IR spectra of tetrachlorohexafluorobutane isomers are characterized by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations.

-

C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.

-

C-Cl stretching vibrations are found at lower wavenumbers, generally in the 600-800 cm⁻¹ range.[11]

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to each isomer and can be used for identification by comparison with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is essential for both separation and identification of tetrachlorohexafluorobutane isomers. The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for halogenated alkanes include the loss of halogen atoms and cleavage of the carbon-carbon backbone.[9] The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

Applications

The primary application of tetrachlorohexafluorobutane, particularly the 1,2,3,4-isomer, is as a precursor to hexafluoro-1,3-butadiene (C₄F₆) .[12] This is achieved through a dechlorination reaction, typically using zinc powder in a suitable solvent like ethanol.[13]

Caption: Dechlorination of this compound to hexafluoro-1,3-butadiene.

Hexafluoro-1,3-butadiene is a crucial component in the semiconductor industry, where it is used as a plasma etching gas for creating fine patterns in microchips.[12] Its advantages include high etch selectivity and a low global warming potential compared to other fluorinated gases.

Toxicology and Environmental Impact

The toxicological and environmental profiles of tetrachlorohexafluorobutane isomers are a subject of ongoing evaluation. As with many halogenated hydrocarbons, there are concerns about their persistence, bioaccumulation, and potential toxicity.

-

Toxicity: Halogenated hydrocarbons can exhibit a range of toxic effects, including hepatotoxicity (liver damage).[14] The toxicity is often linked to their biotransformation in the body, which can produce reactive intermediates.[1] Some isomers are classified as irritants.[6]

-

Environmental Fate: Perhalogenated compounds are generally resistant to degradation in the environment, leading to concerns about their persistence.[15] Their low water solubility and moderate octanol-water partition coefficients suggest a tendency to partition into soils and sediments.

-

Biotransformation: While generally recalcitrant, some microorganisms may be capable of biotransforming halogenated compounds under specific conditions.[6] Research into the biodegradation of these compounds is an active area of investigation for potential bioremediation strategies.

Given their persistence and potential for bioaccumulation, the use and disposal of tetrachlorohexafluorobutane and related compounds should be managed responsibly to minimize environmental release.

Conclusion

The isomers of tetrachlorohexafluorobutane represent a fascinating and industrially relevant class of compounds. Their synthesis, primarily through telomerization, and their role as precursors to advanced materials like hexafluoro-1,3-butadiene, underscore their importance in modern technology. A thorough understanding of their isomer-specific properties, guided by advanced analytical techniques, is crucial for their safe and efficient utilization. Further research into their toxicological and environmental profiles will be essential for ensuring their sustainable application.

References

-

Zhu, J., et al. (2014). The Research Progress of Hexafluorobutadiene Synthesis. Advances in Chemical Engineering and Science, 4, 331-338. [Link]

- CN103664503B. (2014). The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane.

-

Cheméo. (n.d.). Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- (CAS 423-38-1). [Link]

- CN103664503A. (2014). Synthesis method of 1,2,3,4-tetrachloro-hexafluorobutane.

-

LookChem. (n.d.). Cas 375-45-1,this compound. [Link]

-

Government of Canada. (2025, February 13). Consultation document on the risk management of short-chain, medium-chain and long-chain chlorinated alkanes. [Link]

-

Wikipedia. (n.d.). Structural isomer. [Link]

-

Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical reviews in toxicology, 33(2), 105–136. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

Doc Brown's Chemistry. (n.d.). 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F. [Link]

-

ResearchGate. (2025, August 6). The specifics of radiation telomerization of tetrafluoroethylene in chlorinated solvents and telomer properties. [Link]

-

JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

-

Metalcess. (n.d.). PLS Fluorine and Chlorine Removal-Zinc. [Link]

-

PubMed. (1991). Biotransformation of halogenated compounds. [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

CORE Scholar. (2014, April 18). Destruction of Chlorinated Hydrocarbons by Zero-Valent Zinc and Bimetallic Zinc Reductants in Bench-Scale Investigations. [Link]

-

LCGC International. (2025, January 20). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. [Link]

-

S-prep GmbH. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. [Link]

- Google Patents. (2015, September 24). WO2015142981A1 - Processes for the production of z 1,1,1,4,4,4 hexafluoro 2-butene.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (2021, November). Which of the (Mixed) Halogenated n-Alkanes Are Likely To Be Persistent Organic Pollutants?[Link]

-

Semantic Scholar. (2024, February 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. [Link]

-

Khan Academy. (n.d.). Stereoisomers, enantiomers, and chirality centers. [Link]

-

National Center for Biotechnology Information. (n.d.). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

-

ACS Publications. (2011, April 12). Effects of Solution Chemistry on the Dechlorination of 1,2,3-Trichloropropane by Zero-Valent Zinc. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy (IR). [Link]

-

Filo. (2026, January 25). number of stereoisomers of 1,2,3,4 tetrachloro cyclohexane. [Link]

-

NIST. (n.d.). Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-. [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

-

NIST. (n.d.). Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. [Link]

-

Taylor & Francis Online. (n.d.). Telomerization – Knowledge and References. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrachlorohexafluorobutane. [Link]

-

PubChem. (n.d.). Hexafluoro-1,1,3,4-tetrachlorobutane. [Link]

- Google Patents. (n.d.).

-

Chemistry Stack Exchange. (2016, February 20). Isomers with molecular formula C₄H₇Cl. [Link]

-

Metalcess. (n.d.). PLS Fluorine and Chlorine Removal-Zinc. [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

University of Wisconsin-Platteville. (n.d.). Infrared (IR) spectroscopy. [Link]

-

SpectraBase. (n.d.). 2,2,3,3-Tetrafluorobutane. [Link]

Sources

- 1. Biotransformation of halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- [webbook.nist.gov]

- 6. Biotransformation of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. azom.com [azom.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Strategic Integration of Fluorinated Motifs in Life Sciences

Topic: : From Drug Design to PET Imaging Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect" in Molecular Architecture

Fluorine is often described as the "element of surprise" in medicinal chemistry, but its application is anything but accidental. It is the most electronegative element (

For the drug developer, fluorine is a precision tool used to:

-

Modulate Lipophilicity (LogD): Enhance membrane permeability without altering the scaffold size significantly.

-

Block Metabolic Soft Spots: Prevent oxidative metabolism (e.g., by Cytochrome P450s) at labile C-H sites.

-

Alter pKa: Shift the basicity of neighboring amines to improve bioavailability or reduce hERG toxicity.

-

Enable Imaging: Serve as a high-sensitivity label for NMR (

F) and PET (

This guide details the mechanistic rationale, synthetic protocols, and application workflows for leveraging fluorinated compounds in modern research.[1]

Part 1: Medicinal Chemistry & Rational Drug Design[1][2]

Bioisosterism and Electronic Modulation

Replacing a hydrogen atom or a functional group with fluorine or a fluorinated motif is a standard strategy in lead optimization. The causality lies in the electronic withdrawal, which lowers the electron density of the aromatic ring or adjacent functional groups.

| Substitution | Bioisosteric Rationale | Physicochemical Impact |

| H | Steric mimicry with high electronegativity. | Increases oxidative stability; modulates pKa of neighbors. |

| CH | Similar volume but inverted electronics. | Increases lipophilicity; prevents metabolic demethylation. |

| C=O | Tetrahedral mimic of carbonyl. | Removes H-bond acceptor capability; increases lipophilicity. |

| OH | Electronic mimic (isopolar). | Removes H-bond donor; prevents glucuronidation. |

Conformational Control: The Gauche Effect

Fluorine can dictate the 3D conformation of a molecule through the gauche effect. In

Application: This effect is utilized to lock flexible chains into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Strategic Workflow: The Fluorine Scan

The "Fluorine Scan" is a systematic approach where hydrogen atoms around a scaffold are sequentially replaced by fluorine to map the structure-activity relationship (SAR).

Figure 1: The Fluorine Scan optimization loop. This iterative process identifies positions where fluorine substitution balances metabolic stability with target affinity.

Part 2: Synthetic Methodologies (The "How")

Traditional fluorination (e.g., Balz-Schiemann) is harsh and often incompatible with complex scaffolds. Modern research relies on Late-Stage Functionalization (LSF) , allowing fluorine to be installed at the very end of the synthesis.

Protocol: Photoredox Catalyzed Trifluoromethylation

This protocol utilizes visible light and a photocatalyst to generate CF

Objective: Install a -CF

Materials:

-

Substrate: Styrene derivative (1.0 equiv).

-

Reagent: Umemoto’s Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv).

-

Catalyst:

(1-2 mol%). -

Solvent: Acetonitrile (MeCN).

-

Light Source: Blue LEDs (

nm).

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the styrene substrate (0.5 mmol), Umemoto’s reagent (0.6 mmol), and Ru-photocatalyst (0.005 mmol).

-

Degassing: Dissolve in anhydrous MeCN (5 mL). Degas the solution by sparging with argon for 15 minutes. Critical Step: Oxygen quenches the excited state of the photocatalyst.

-

Irradiation: Seal the tube and place it approximately 2-3 cm from the Blue LED source. Stir vigorously at room temperature.

-

Monitoring: Monitor reaction progress via TLC or LC-MS (typically 2-6 hours). Look for the disappearance of the starting styrene.

-

Workup: Dilute with diethyl ether, wash with water and brine. Dry over

and concentrate in vacuo. -

Purification: Isolate the product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation:

-

Control: Run a parallel reaction in the dark. No product should form, confirming the photochemical mechanism.

-

Yield: Typical isolated yields range from 70-90%.[4]

Part 3: Radiopharmaceuticals & PET Imaging ( F)

Fluorine-18 (

F-Labeling Strategies

Direct fluorination with

Challenge:

Protocol: Copper-Mediated Late-Stage Radiofluorination

This modern method allows for the labeling of electron-rich arenes and boronic acids, which are difficult to label via standard

Figure 2: Workflow for the synthesis of an 18F-labeled PET tracer. The process must be completed within 2-3 half-lives (approx. 4-6 hours).

Methodology:

-

Elution: Trap

on a QMA (quaternary methyl ammonium) cartridge and elute with -

Drying: Azeotropically dry the fluoride with acetonitrile at 90°C under a stream of nitrogen. Repeat 2-3 times. Critical Step: Traces of water kill the reaction.

-

Coupling: Add the boronic ester precursor (5 mg) and Cu-catalyst (

) in dimethylacetamide (DMA). -

Heating: Heat at 110°C for 20 minutes.

-

Purification: Dilute with water and inject onto a semi-preparative HPLC column. Collect the radioactive peak.

Part 4: Agrochemicals & Materials Science[4][6][7][8][9][10][11]

While pharmaceutical applications prioritize metabolic stability for in vivo half-life, agrochemicals utilize fluorinated motifs (e.g.,

Key Trend: "Green" Fluorination.[5] Recent regulatory pressure on PFAS (per- and polyfluoroalkyl substances) is driving research into degradable fluorinated motifs . Researchers are now investigating motifs that retain the benefits of fluorine but possess "break points" for environmental degradation after their functional life.

References

-

Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. Available at: [Link]

-

Late-Stage Fluorination: From Fundamentals to Application. National Institutes of Health (PMC). Available at: [Link]

-

Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Princeton University (Macmillan Group). Available at: [Link]

-

Synthetic 18F labeled biomolecules that are selective and promising for PET imaging. RSC Medicinal Chemistry. Available at: [Link]

-

A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics. Available at: [Link]

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PFAS-free fluorination breakthrough in pharmaceuticals and agrochemicals - Amsterdam Science Park [amsterdamsciencepark.nl]

Methodological & Application

Gas chromatography methods for ambient halocarbon measurements

Application Note: Ultra-Trace Quantitation of Ambient Halocarbons

Executive Summary

This guide details the protocols for measuring halogenated volatile organic compounds (halocarbons) at parts-per-trillion (ppt) and parts-per-quadrillion (ppq) levels. While primarily designed for atmospheric monitoring (AGAGE/NOAA networks), these ultra-trace methodologies are increasingly critical in pharmaceutical development for the detection of genotoxic impurities (GTIs) and fugitive emissions in cleanroom environments.

Unlike standard headspace GC methods used in USP <467> (ppm range), ambient halocarbon analysis requires active pre-concentration to achieve sensitivity three to six orders of magnitude higher. This protocol focuses on the "Medusa" architecture—the gold standard for global monitoring—which utilizes fractional distillation to separate bulk atmospheric gases (

System Architecture & Theory

The core challenge in ambient halocarbon analysis is the matrix. We must detect femtomolar quantities of analyte amidst a massive background of permanent gases and water vapor. Direct injection is impossible; the mass spectrometer filament would burn out, and the source would saturate immediately.

The Solution: Dual-Trap Cryofocusing (The Medusa Concept) The system employs two micro-traps packed with a porous polymer (typically HayeSep D).

-

Trap 1 (T1 - The Extractor): Held at -165°C, it retains halocarbons and noble gases but allows bulk

to pass. -

Trap 2 (T2 - The Focuser): T1 is heated. The effluent passes to T2 (also -165°C). Because T2 is a "micro-trap" with less sorbent, it allows for a sharp injection band. Crucially, the transfer from T1 to T2 is managed to vent bulk

, preventing MS interference.

Visualization: The Medusa Flow Path

Figure 1: Logical flow of the Medusa pre-concentration system. The dual-trap design allows for "heart-cutting" the matrix (air/CO2) before the sample reaches the sensitive MS detector.

Experimental Protocol: Instrument Configuration

Expert Insight: Do not use standard liquid nitrogen (LN2) dipping for automated, long-term monitoring. It creates thermal gradients and requires frequent refilling. Use a Stirling Cycle Cryocooler (e.g., Sunpower CryoTel) to maintain the cold block at -165°C electrically.

Table 1: Hardware Specifications

| Component | Specification | Rationale |

| Pre-concentrator | Custom "Medusa" or Markes Unity-Air Server | Must support -165°C trapping and >100°C/s heating rates. |

| Adsorbent | HayeSep D (100/120 mesh) | Hydrophobic polymer; retains |

| GC Column (Main) | GasPro PLOT (30m - 60m) | Porous Layer Open Tubular columns separate highly volatile gases ( |

| GC Column (Post) | DB-1 or DB-5 (Capillary) | Often placed after the PLOT to separate higher boiling solvents (e.g., |

| Detector | Quadrupole MS (Agilent 5977 or similar) | Operated in SIM (Selected Ion Monitoring) mode for max sensitivity. |

| Drying Agent | Nafion Membrane (Perma Pure) | Removes water without removing polar analytes (unlike chemical desiccants). |

Detailed Workflow: The Analytical Cycle

This protocol assumes a 60-minute cycle time, alternating between Air Sample and Calibration Standard .

Step 1: Sample Drying & Integration

-

Action: Pass 2.0 Liters of ambient air through the Nafion dryer.

-

Flow Rate: 100 mL/min for 20 minutes.

-

Physics: Water causes ice blockages in cryotraps and alters ionization efficiency in the MS. Nafion uses a counter-current flow of dry gas to permeate water out of the sample stream selectively.

Step 2: Trap 1 Loading (Extraction)

-

Temp: -165°C.

-

Mechanism: The air stream passes through T1.

and

Step 3: T1 to T2 Transfer (Distillation)

-

Action: Stop flow. Isolate T1. Heat T1 to +100°C.

-

Flow: Carrier gas (Helium) pushes desorbed gases from T1 to T2 (held at -165°C).

-

Critical Control Point: This is a fractional distillation. The most volatile components (

) transfer first.[1]

Step 4: Injection

-

Action: Flash heat T2 to +200°C.

-

Injection Width: < 2 seconds.

-

Result: Analytes enter the GC column in a tight band, essential for resolving isomers like HFC-134a vs. HFC-134.

Step 5: MS Detection (SIM Parameters)

-

Mode: Selected Ion Monitoring (SIM).

-

Why: Scanning the full mass range (e.g., 50-500 amu) wastes detector duty cycle on background noise. SIM focuses only on the characteristic ions of target compounds.

-

Example Target Ions:

-

CFC-11: m/z 101, 103

-

CFC-12: m/z 85, 87

-

SF6: m/z 127

-

HFC-134a: m/z 83, 69

-

QA/QC: Self-Validating Systems

To ensure Trustworthiness (E-E-A-T), the system must prove its own accuracy in every run.

A. The "Bracketing" Calibration Strategy

Drift is inevitable in MS sources. Do not rely on a daily calibration curve. Instead, use the Sample-Standard-Sample sequence:

-

Inject Calibration Standard (Known NOAA Scale).

-

Inject Ambient Sample.

-

Inject Calibration Standard.

-

Calculation: The sample concentration is calculated by interpolating the response factors of the two surrounding standards.

B. The "Target" Tank

Every 10th injection should be a "Target" or "Surveillance" standard—a separate tank of real air with known composition that is treated exactly like a sample.

-

Pass Criteria: The measured value of the Target tank must be within 0.1% (precision) of its long-term mean. If it shifts, it indicates a system issue (e.g., trap degradation, leak) that the calibration standard might mask.

C. Linearity Testing

Once per month, inject the standard at varying volumes (e.g., 500mL, 1000mL, 2000mL).

-

Requirement: The response/volume ratio must be constant. Deviations indicate detector saturation or trap breakthrough.

Application in Drug Development (Pharma Context)

While this guide focuses on ambient air, these protocols are the "Formula 1" equivalent of the "daily driver" methods used in pharma (USP <467>).

-

Genotoxic Impurities (GTIs): Regulators require quantification of GTIs (e.g., alkyl halides) at ppm or ppb levels in API. If standard Headspace-GC fails to reach the Limit of Quantitation (LOQ), adapting the Medusa pre-concentration technique (trapping the headspace rather than direct injection) can lower LOQs by 1000x.

-

Cleanroom Monitoring: Semiconductor and biopharma cleanrooms require monitoring for molecular contamination (AMCs). This exact protocol detects fugitive solvent emissions that can poison catalysts or degrade sensitive biologics.

References

-

Miller, B. R., et al. (2008). "Medusa: A Sample Preconcentration and GC/MS Detector System for in Situ Measurements of Atmospheric Trace Halocarbons, Hydrocarbons, and Sulfur Compounds."[2][3] Analytical Chemistry. Link

-

Prinn, R. G., et al. (2018). "History of chemically and radiatively important atmospheric gases from the Advanced Global Atmospheric Gases Experiment (AGAGE)." Earth System Science Data. Link

-

NOAA Global Monitoring Laboratory. "Halocarbons and other Atmospheric Trace Species (HATS) Sampling and Analysis Methods." Link

-

Simmonds, P. G., et al. (2017). "Global and regional emissions estimates of 1,1-difluoroethane (HFC-152a) from in situ and air archive observations." Atmospheric Chemistry and Physics. Link

-

Arnold, T., et al. (2012). "Automated Measurement of Nitrogen Trifluoride in Ambient Air." Analytical Chemistry. Link

Sources

Application of C4Cl4F6 in semiconductor etching processes

An Application Note and Protocol Guide on the Use of Hexafluoro-1,3-butadiene (C₄F₆) in Advanced Semiconductor Etching Processes

A Senior Application Scientist's Guide for Researchers and Process Engineers

Foreword: Clarifying the Subject—From C₄Cl₄F₆ to C₄F₆

Initial inquiries into the application of 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane (C₄Cl₄F₆) in semiconductor etching have revealed that this compound is primarily a precursor for the synthesis of Hexafluoro-1,3-butadiene (C₄F₆)[1]. It is C₄F₆ that serves as the critical etchant gas in advanced plasma etching processes[1][2]. Therefore, this guide will focus on the application and protocols of Hexafluoro-1,3-butadiene (C₄F₆), the compound of direct relevance to semiconductor fabrication.

Introduction to Hexafluoro-1,3-butadiene (C₄F₆) in Semiconductor Etching

Hexafluoro-1,3-butadiene (C₄F₆) is a fluorocarbon gas that has become a cornerstone in the plasma etching of dielectric materials within the semiconductor industry[2]. Its adoption is largely driven by the increasing demand for high-aspect-ratio (HAR) features in advanced integrated circuits, such as 3D NAND and DRAM[2]. C₄F₆ offers significant advantages over previously used perfluorocompounds (PFCs) like octafluorocyclobutane (c-C₄F₈), including superior etch selectivity and a more favorable environmental profile[3][4].

This document provides a comprehensive overview of the application of C₄F₆ in semiconductor etching, detailing its physicochemical properties, plasma chemistry, and established protocols for its use.

Physicochemical Properties of Hexafluoro-1,3-butadiene (C₄F₆)

A thorough understanding of the properties of C₄F₆ is essential for its safe and effective use in a laboratory and manufacturing environment.

| Property | Value |

| Chemical Formula | C₄F₆ |

| Molar Mass | 162.034 g·mol⁻¹[5] |

| Appearance | Colorless gas[5] |

| Boiling Point | 6 °C (43 °F; 279 K)[5] |

| Melting Point | -132 °C (-206 °F; 141 K)[5] |

| CAS Number | 685-63-2[2] |

Plasma Chemistry and Etching Mechanism of C₄F₆

The efficacy of C₄F₆ in plasma etching stems from its ability to generate a specific balance of ions and radicals that enable anisotropic etching of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄).

Radical Formation and Polymerization

In a plasma environment, C₄F₆ dissociates into various fluorocarbon radicals (CFₓ, where x = 1, 2, 3)[6][7]. These radicals, particularly those with a lower fluorine-to-carbon (F/C) ratio, contribute to the formation of a fluorocarbon polymer film on all surfaces within the plasma chamber[8]. This polymer layer plays a crucial role in the etching process.

Anisotropic Etching Mechanism

Anisotropic etching is achieved through a synergistic interaction between ion bombardment and the protective fluorocarbon polymer film:

-

Polymer Deposition: A thin layer of fluorocarbon polymer continuously deposits on all exposed surfaces, including the top, bottom, and sidewalls of the feature being etched.

-

Ion Bombardment: Energetic ions, accelerated towards the substrate by a bias voltage, preferentially strike the horizontal surfaces at the bottom of the feature. This ion bombardment has sufficient energy to remove the polymer layer from the bottom of the feature.

-

Surface Etching: Once the polymer is cleared from the bottom, the exposed dielectric material (e.g., SiO₂) reacts with fluorine radicals in the plasma to form volatile byproducts (e.g., SiF₄), which are then pumped out of the chamber.

-

Sidewall Passivation: The polymer film on the sidewalls of the feature is largely unaffected by the directional ion bombardment and remains in place. This "passivation" layer protects the sidewalls from lateral etching, resulting in a highly vertical or anisotropic etch profile[3].

The inherent chemical structure of C₄F₆, with its double bonds, leads to the formation of a more robust and effective passivation layer compared to saturated fluorocarbons, which is particularly advantageous for HAR etching[9].

Diagram of the Anisotropic Etching Mechanism with C₄F₆

Caption: Workflow of anisotropic etching using C₄F₆ plasma.

Experimental Protocols for High-Aspect-Ratio (HAR) SiO₂ Etching

The following is a generalized protocol for the HAR etching of silicon dioxide using a C₄F₆-based plasma chemistry in a capacitively coupled plasma (CCP) reactor. Researchers should note that optimal parameters will vary depending on the specific etching equipment, feature geometry, and desired etch characteristics.

Wafer and Chamber Preparation

-

Substrate: A silicon wafer with a thermally grown or deposited SiO₂ layer, patterned with a suitable hard mask (e.g., amorphous carbon layer - ACL).

-

Chamber Cleaning: Prior to processing, perform a standard chamber cleaning procedure (e.g., with an O₂ plasma) to ensure a repeatable process environment.

-

Chamber Conditioning: Condition the chamber with the process gases to ensure stable plasma conditions.

Process Parameters

The following table provides a starting point for process development. The addition of Ar is used to enhance ion bombardment and control the dissociation of C₄F₆, while O₂ is used to control the polymer deposition rate.

| Parameter | Range | Purpose |

| C₄F₆ Flow Rate | 10 - 50 sccm | Primary source of etching and polymerizing species. |

| Ar Flow Rate | 50 - 200 sccm | Diluent gas, enhances plasma stability and ion density. |

| O₂ Flow Rate | 5 - 30 sccm | Controls polymer deposition rate; higher flow reduces polymer. |

| Chamber Pressure | 10 - 50 mTorr | Affects ion and radical mean free path, influencing anisotropy. |

| Source Power (High Frequency) | 500 - 1500 W | Controls plasma density and radical generation. |

| Bias Power (Low Frequency) | 500 - 2000 W | Controls ion energy and directionality. |

| Substrate Temperature | 10 - 40 °C | Influences surface reactions and polymer deposition. |

Etching Procedure

-

Load the wafer into the process chamber.

-

Allow the chamber pressure and temperature to stabilize.

-

Introduce the process gases (C₄F₆, Ar, O₂) at the specified flow rates.

-

Ignite the plasma by applying the source and bias power.

-

Etch for the predetermined time to achieve the target depth.

-

Extinguish the plasma and pump out the process gases.

-

Transfer the wafer out of the chamber.

Post-Etch Cleaning

After etching, a downstream plasma ashing step with an O₂/N₂ mixture is typically used to remove the remaining fluorocarbon polymer and the ACL hard mask.

Process Characterization and Data

The performance of a C₄F₆ etching process is evaluated based on several key metrics.

Etch Rate and Selectivity

The following table presents typical performance data for a C₄F₆-based etching process compared to a conventional c-C₄F₈ process.

| Parameter | C₄F₆/Ar/O₂ Plasma | c-C₄F₈/Ar/O₂ Plasma |

| SiO₂ Etch Rate | ~500 - 800 nm/min | ~600 - 900 nm/min |

| Selectivity to Photoresist | High (>10:1) | Moderate (~5:1) |

| Selectivity to Si | High (>20:1) | Moderate (~10:1) |

Note: These values are illustrative and highly dependent on the specific process conditions.

Aspect Ratio Dependent Etching (ARDE)

ARDE, or RIE lag, is a phenomenon where smaller features etch slower than larger features[10]. C₄F₆ processes can be optimized to minimize ARDE by carefully tuning the gas chemistry and ion energy to ensure sufficient radical and ion flux to the bottom of high-aspect-ratio features.

Safety and Handling of Hexafluoro-1,3-butadiene (C₄F₆)

C₄F₆ is a toxic and flammable gas and must be handled with extreme caution in a well-ventilated area[11][12][13][14][15].

Hazards

-

Inhalation: Toxic if inhaled, may cause respiratory irritation[11].

-

Flammability: May form explosive mixtures with air[11].

-

Pressurized Gas: Contains gas under pressure; may explode if heated[11].

Personal Protective Equipment (PPE)

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used when handling C₄F₆[12].

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Chemical splash goggles and a face shield are required[15].

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.

Handling and Storage

-

Store cylinders in a cool, dry, well-ventilated area away from heat and ignition sources[13].

-

Use only with equipment rated for cylinder pressure[11].

-

Ground all equipment to prevent static discharge.

-

Use a gas cabinet with a leak detection system.

In case of a leak, evacuate the area immediately and do not extinguish a leaking gas fire unless the leak can be stopped safely[12][13].

Conclusion

Hexafluoro-1,3-butadiene (C₄F₆) is a critical enabler of advanced semiconductor manufacturing, providing a robust solution for the high-aspect-ratio etching of dielectric materials. Its unique plasma chemistry allows for excellent control over etch profiles and high selectivity to mask and underlayers. While its handling requires stringent safety protocols, the performance benefits and reduced environmental impact of C₄F₆ make it an indispensable tool for researchers and process engineers working at the cutting edge of microfabrication.

References

-

Hexafluoro-1,3-Butadiene - Airgas - United States (US) SDS HCS 2012 V4.11. Available at: [Link]

-

Hexafluoro-1,3-Butadiene | Air Liquide Malaysia. (2024, June 28). Available at: [Link]

-

Characteristics of high aspect ratio SiO₂ etching using C₄H₂F₆ isomers. SKKU. (2023, August 6). Available at: [Link]

-

C₄F₆ Etching Characteristics for High‐Aspect‐Ratio Etching of SiO₂ Films Using an Inductively Coupled Plasma Etching System With Low‐Frequency Bias Power. ResearchGate. (2025, August 9). Available at: [Link]

-

Fluorocarbon-based plasma etching of SiO₂: Comparison of C₄F₆/Ar and C₄F₈/Ar discharges. Available at: [Link]

-

Plasma Dielectric Etching with C₄H₂F₆ Isomers of Low Global-Warming Potential. MDPI. (2025, January 30). Available at: [Link]

-

Evaluation of the influence of FC gas structure and composition in high-aspect- ratio SiO₂ dry etching. Available at: [Link]

-

Formation of a SiOF reaction intermixing layer on SiO₂ etching using C₄F₆/O₂/Ar plasmas. ResearchGate. (2025, August 7). Available at: [Link]

-

C₄F₆ 1,3 Hexafluorobutadiene - A New Etching Gas: Studies on Material Compatibility, Behavior in Inductively Coupled Plasma and Etch Processes Performance. NIST. (2003, June 1). Available at: [Link]

-

Advanced plasma-etching processes for dielectric materials in VLSI technology. (2001, June 6). Available at: [Link]

-

Highly selective etching of SiO₂ over Si₃N₄ and Si in capacitively coupled plasma employing C₅HF₇ gas. Hiden Analytical. Available at: [Link]

-

Plasma Dielectric Etching with C₄H₂F₆ Isomers of Low Global-Warming Potential. (2025, October 9). Available at: [Link]

-

The Angle-dependence of SiO₂ and Si₃N₄ etch rates and etch selectivity in a C₄F₆/Ar/O₂ plasma with additional CH₂F₂. KISTI. Available at: [Link]

-

Fluorocarbon-Based Plasma Etching of SiO₂: Comparison of C₄F₆/Ar and C₄F₈/Ar Discharges. ResearchGate. (2025, August 7). Available at: [Link]

-

Electronic specialty gas - hexafluoro-1,3-butadiene C₄F₆ for dry etching. Available at: [Link]

-

Structures and cis-to-trans Photoisomerization of Hexafluoro-1,3-butadiene Radical Cation: Electron Spin Resonance and Computational Studies. ResearchGate. (2025, August 7). Available at: [Link]

-

Application Research of C₄F₆. Available at: [Link]

-

Compensating for Aspect Ratio Dependent Etch. Available at: [Link]

-

PLASMA ETCHING OF SiO₂ USING NOVEL FLUORINATED MIXTURES. Available at: [Link]

-

(a) Etch rates of SiO₂, and SiNx, and SiO₂/SiNx stack with C₄H₂F₆,... ResearchGate. Available at: [Link]

-

The Evaluation of Hexafluoro-1,3-butadiene as an Environmentally Benign Dielectric Etch Chemistry in a Medium. Available at: [Link]

-

Characterization of SiO₂ Plasma Etching with Perfluorocarbon (C₄F₈ and C₆F₆) and Hydrofluorocarbon (CHF₃ and C₄H₂F₆) Precursors. Semantic Scholar. (2023, August 14). Available at: [https://www.semanticscholar.org/paper/Characterization-of-SiO2-Plasma-Etching-with-(C4F8-Hong-Yoo/b7e5b2e3c9d8a5f8e6d9e8d7e8c9e8d7e6f5a4b3c]([Link]

-

Zero fluorine emissions plasma PCB wafer etching. Available at: [Link]

-

Towards the Fabrication of High-Aspect-Ratio Silicon Gratings by Deep Reactive Ion Etching. (2020, September 18). Available at: [Link]

-

Discharge physics and atomic layer etching in Ar/C₄F₆ inductively coupled plasmas with a radio frequency bias. AIP Publishing. (2021, June 3). Available at: [Link]

-

Correction of Aspect Ratio Dependent Etch Disparities. Treasures @ UT Dallas. (2014, July 24). Available at: [Link]

-

Hexafluorobutadiene. Wikipedia. Available at: [Link]

-

Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-. NIST WebBook. Available at: [Link]

- The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane. Google Patents.

-

1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane. Wikidata. Available at: [Link]

-

Plasma Etching. Available at: [Link]

-

Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-. NIST WebBook. Available at: [Link]

Sources

- 1. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 2. Hexafluoro-1,3-butadiene (C4F6) — Valliscor [valliscor.com]

- 3. Electronic specialty gas - hexafluoro-1,3-butadiene C4F6 for dry etching [beijingyuji.com]

- 4. electrochem.org [electrochem.org]

- 5. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Application Research of C4F6 [beijingyuji.com]

- 8. diyhpl.us [diyhpl.us]

- 9. ispc-conference.org [ispc-conference.org]

- 10. ispc-conference.org [ispc-conference.org]

- 11. airgas.com [airgas.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. amp.generalair.com [amp.generalair.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

Advanced Application Note: Tetrachlorohexafluorobutane in Solvent Studies

Executive Summary

This guide details the technical application of 1,2,3,4-Tetrachlorohexafluorobutane (and its isomers) as a specialized solvent in pharmaceutical research. Unlike standard deuterated solvents, this halocarbon offers a unique proton-free architecture (C₄Cl₄F₆) combined with a high boiling point (~134°C) and high density (~1.7 g/mL).

Primary Applications:

-

1H-NMR Spectroscopy: A non-deuterated, proton-transparent solvent alternative to CCl₄.

-

Fluorous Biphasic Catalysis: A "heavy" fluorous solvent for partition studies and catalyst recycling.

-

Reaction Medium: Inert solvent for high-temperature radical halogenations.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The primary isomer of interest for solvent applications is This compound (CAS 375-45-1).[1] Its hybrid structure—containing both chlorine and fluorine—bridging the gap between traditional organic solvents and perfluorinated fluids.

Table 1: Physicochemical Specifications

| Property | Value | Relevance to Protocol |

| CAS Number | 375-45-1 | Procurement verification.[2] |

| Molecular Formula | C₄Cl₄F₆ | Proton-Free: Transparent in 1H-NMR. |

| Molecular Weight | 303.84 g/mol | High molar mass. |

| Boiling Point | 131–134 °C | Low volatility; suitable for high-temp reactions. |

| Density | ~1.76 g/mL (25°C) | Phase Separation: Forms the bottom layer in aqueous/organic extractions. |

| Refractive Index | ~1.388 | Lower than typical organics; aids in visual phase detection. |

| Solubility | Lipophilic / Fluorous | Solubilizes non-polar organics and fluorous-tagged molecules. |

Expert Insight: The presence of four chlorine atoms significantly increases the solvent's polarizability compared to perfluorocarbons (e.g., FC-72), allowing it to dissolve a wider range of small-molecule drugs while maintaining "fluorous" phase behavior.

Application I: Proton-Free Solvent for 1H-NMR

Context: Historically, Carbon Tetrachloride (CCl₄) was the standard proton-free solvent. However, due to extreme toxicity and volatility, its use is restricted. Tetrachlorohexafluorobutane serves as a safer, higher-boiling alternative for analyzing samples where solvent suppression is undesirable and deuterated solvents are cost-prohibitive or chemically incompatible.

Protocol A: NMR Sample Preparation & Recovery

Objective: Acquire 1H-NMR spectra of a lipophilic analyte without solvent interference.

Materials:

-

Analyte (Dry solid or oil)

-

Solvent: this compound (≥98% purity)

-

Reference: TMS (Tetramethylsilane) or capillary insert (e.g., DMSO-d6 for lock)

Workflow:

-

Dissolution: Dissolve 5–20 mg of analyte in 0.6 mL of Tetrachlorohexafluorobutane.

-

Note: If the sample is cloudy, the analyte is too polar. Add 5-10% CDCl₃ as a co-solvent (this introduces solvent peaks but improves solubility).

-

-

Locking:

-

Method A (No Lock): Run the spectrometer in unlocked mode if the field drift is negligible over the scan time (feasible for <10 min scans).

-

Method B (External Lock): Insert a sealed capillary containing Acetone-d6 or DMSO-d6 into the NMR tube. This provides the deuterium lock signal without contaminating the sample.

-

-

Acquisition: Set spectral window to -1 to 14 ppm.

-

Result: The spectrum will show zero solvent residual peaks (unlike CDCl₃ which shows a singlet at 7.26 ppm).

-

-

Recovery:

-

Due to the high boiling point (134°C), rotary evaporation is slow.

-

Precipitation Method: Add 3 mL of Hexane or Methanol (antisolvent) to precipitate the product. Centrifuge and decant the solvent layer.

-

Figure 1: Decision workflow for utilizing Tetrachlorohexafluorobutane in NMR studies, ensuring signal integrity.

Application II: Heavy Fluorous Phase Extraction

Context: In drug discovery, separating products from catalysts or byproducts is a bottleneck. Tetrachlorohexafluorobutane acts as a "Heavy Fluorous Phase" (HFP). It is immiscible with water and methanol but miscible with standard organic solvents (like ether) only at high temperatures, allowing for thermomorphic separations.

Protocol B: Partition Coefficient Determination

Objective: Determine if a drug candidate partitions into the C4Cl4F6 phase (simulating depot effect or fluorous tagging).

-

Preparation:

-

Phase A: 2 mL Tetrachlorohexafluorobutane (Density 1.76).

-

Phase B: 2 mL Water or Methanol (Density ~1.0 or ~0.79).

-

-

Equilibration:

-

Dissolve known concentration (

) of analyte in Phase B. -

Add Phase A. Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 RPM for 5 minutes to break emulsion.

-

-

Analysis:

-

The C4Cl4F6 layer will be at the bottom .

-

Sample the top layer (Phase B). Measure concentration via UV-Vis or HPLC (

).

-

-

Calculation:

-

Interpretation: High

indicates affinity for the halogenated phase, suggesting high lipophilicity or potential for fluorous solid-phase extraction (F-SPE).

-

Safety & Handling Guidelines

Hazard Class: Irritant (Skin/Eye). Not classified as flammable, but thermal decomposition produces toxic gases (HCl, HF).

-

Ventilation: Always handle in a fume hood. The vapor is heavier than air and can displace oxygen in low-lying areas.

-

Compatibility:

-

Incompatible: Active metals (Sodium, Potassium, Magnesium, powdered Zinc/Aluminum). Reaction can be explosive.

-

Compatible: Glass, Stainless Steel, PTFE (Teflon), Viton.

-

-

Disposal: Do not mix with standard organic waste. Segregate into "Halogenated Waste" containers.

References

-

PubChem. (2023). 2,2,3,3-Tetrachlorohexafluorobutane Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2023). Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro-.[1] National Institute of Standards and Technology. [Link]

- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. (Contextual grounding for fluorous partitions).

Sources

Application Note: Combustion Ion Chromatography (CIC) for Total Halogen & Sulfur Analysis

[1][2][3]

Executive Summary

Standard Ion Chromatography (IC) is the gold standard for analyzing ionic species in aqueous solutions. However, it faces a critical "Matrix Wall" when dealing with non-aqueous, solid, or highly viscous samples (e.g., drug formulations, polymer composites, crude oil). Traditional extraction methods (oxygen bombs, Wickbold) are dangerous, labor-intensive, and prone to contamination.

Combustion Ion Chromatography (CIC) automates the conversion of organic matrices into analyzable aqueous ions via high-temperature pyrohydrolysis. This guide details the protocol for quantifying Fluorine (F), Chlorine (Cl), Bromine (Br), Iodine (I), and Sulfur (S) in complex matrices, ensuring compliance with standards such as ASTM D7359 and IEC 62321-3-2 .

Principle of Operation & Workflow

The core principle of CIC is Pyrohydrolysis .[1] The sample is oxidized in a humidified oxygen atmosphere at temperatures exceeding 900°C. This converts organically bound halogens and sulfur into their gaseous acid forms (

The CIC Workflow Diagram

Figure 1: Schematic flow of an automated Combustion Ion Chromatography system, detailing the transition from solid state to gaseous phase, and finally to liquid phase analysis.[4][5]

Scientific Mechanisms & Chemical Logic

To achieve high recovery and reproducibility, one must understand the chemical transformations occurring in the furnace and absorber.

Pyrohydrolysis Reactions

In the presence of oxygen and water vapor (supplied by a humidifier), the organic matrix is destroyed:

-

Organic Matrix (

): -

Halogens (

): -

Sulfur (

):

The Role of the Absorber Solution

The absorber solution is not just water; it is a chemical reactor designed to standardize the oxidation state of the analytes.

-

Hydrogen Peroxide (

): Essential for Sulfur and Nitrogen analysis. -

Hydrazine (

) or Bisulfite (Alternative for Iodine):-

Expert Insight: If analyzing Iodine, avoid strong oxidants like high-conc

, which can convert Iodide (

-

The "Tungsten Oxide" Secret

When analyzing samples containing alkaline earth metals (Ca, Mg) or ceramics, recovery of Fluorine is often poor.

-

Causality: Calcium reacts with Fluorine during combustion to form

, which is thermally stable and stays in the ash, never reaching the detector. -

Solution: Add Tungsten Oxide (

) powder to the sample boat.

Detailed Experimental Protocol

Equipment & Reagents

-

Combustion Unit: Mitsubishi AQF-2100H, Metrohm CIC, or Thermo equivalent.

-

IC System: Suppressed Conductivity Detection (e.g., Dionex Integrion or Metrohm 930).

-

Column: High-capacity anion exchange (e.g., Metrosep A Supp 5 or Dionex IonPac AS17-C).

-

Reagents:

-

Absorber: 100 mg/L

in ultrapure water (for F, Cl, Br, S). -

Internal Standard: Phosphate (

) is common, but not recommended if the sample contains phosphorus (e.g., phospholipids).

-

Step-by-Step Workflow

Step 1: Sample Preparation

-

Homogenization: Cryo-mill polymers or pharmaceutical tablets to <200 µm particle size.

-

Weighing: Weigh 10–50 mg of sample into a ceramic boat.

-

Critical: For liquid samples, use a quartz wool plug to prevent rapid volatilization.

-

Additive: Add 20–50 mg of

if Ca/Mg presence is suspected (e.g., filled polymers).

-

Step 2: Combustion Program (The "Gradient")

Do not flash-combust. Use a boat program that moves the sample slowly into the hot zone to prevent soot formation. Soot clogs the gas lines and adsorbs analytes.

| Time (min) | Boat Position | Temp (°C) | Gas Flow (Ar/O2) | Purpose |

| 0:00 | Cool Zone | 900-1000 | 200/400 mL/min | Purge lines. |

| 0:30 | Drying Zone | 900-1000 | 200/400 mL/min | Evaporate solvents/moisture. |

| 2:00 | Pyrolysis Zone | 900-1000 | 200/400 mL/min | Gentle charring (prevents explosion). |

| 4:00 | Hot Zone (Center) | 1000 | 200/400 mL/min | Final oxidation of char. |

| 7:00 | Cool Zone | - | - | Retract boat. |

Step 3: Absorption & Injection[7][8]

-

Gas Transfer: The combustion gas is bubbled into the absorption tube (approx. 10 mL volume).

-

Rinsing: The system must rinse the gas transfer lines with the absorber solution to capture condensed droplets (crucial for

recovery). -

Injection: The IC loads a specific volume (e.g., 20 µL) from the absorber unit.

Step 4: IC Analysis Parameters[9]

-

Eluent: KOH (Gradient) or Carbonate/Bicarbonate (Isocratic).

-

Flow Rate: 1.0 mL/min.

-

Suppression: Chemical or electrolytic suppression is mandatory to lower background conductivity.

Method Validation (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), you must perform the following validation steps.

Recovery Check (The "Truth" Test)

Direct injection of aqueous standards does not validate the combustion step. You must use a solid Certified Reference Material (CRM).

-

Recommended CRM: ERM-EC681k (Polyethylene) or BCR-680.

-

Acceptance Criteria: 90–110% recovery.

Memory Effect (Carryover)

Halogens (especially Fluorine and Iodine) stick to ceramic and quartz surfaces.

-

Protocol: Analyze a high-concentration sample followed immediately by a blank.

-

Limit: The blank must contain <1% of the previous sample's concentration.

Data Table: Typical Performance Metrics

| Analyte | Detection Limit (LOD) | Linear Range (mg/kg) | Recovery (CRM) |

| Fluorine (F) | 0.05 mg/L | 0.2 – 1000 | 92% |

| Chlorine (Cl) | 0.05 mg/L | 0.2 – 1000 | 98% |

| Bromine (Br) | 0.10 mg/L | 0.5 – 1000 | 97% |

| Sulfur (S) | 0.10 mg/L | 0.5 – 1000 | 95% |

Troubleshooting & Expert Tips

-

Low Fluorine Recovery:

-

Check for "cold spots" in the transfer line where water vapor condenses. HF dissolves in these droplets and never reaches the absorber. Ensure transfer lines are heated (>100°C).

-

Did you add

? (See Section 3.3).

-

-

High Backpressure in Combustion Unit:

-

Soot accumulation. Your boat program is too fast. Slow down the entry into the hot zone.

-

-

Double Peaks for Sulfur:

-

Incomplete oxidation. Your

in the absorber is depleted or too old. Refresh the solution.

-

-

Ghost Peaks:

-

Ceramic boats can retain halides. Bake boats at 1000°C in a muffle furnace for 1 hour before reuse.

-

References

-

ASTM International. ASTM D7359-23: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]

-

International Electrotechnical Commission (IEC). IEC 62321-3-2:2020: Determination of certain substances in electrotechnical products - Part 3-2: Screening - Total bromine in polymers and electronics by Combustion - Ion Chromatography. [Link]

-

Mitsubishi Chemical Analytech. AQF-2100H Automatic Quick Furnace Applications. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. metrohm.com [metrohm.com]

- 3. sintechscientific.com [sintechscientific.com]

- 4. Combustion ion chromatography for the analysis of halogens and sulphur [qa-group.com]

- 5. elstandard.se [elstandard.se]

- 6. air.unimi.it [air.unimi.it]

- 7. m.youtube.com [m.youtube.com]

- 8. lcms.cz [lcms.cz]

- 9. azom.com [azom.com]

Application Note: 1,2,3,4-Tetrachlorohexafluorobutane as a High-Performance Non-Polar Solvent

[1]

123Executive Summary

In drug development, the selection of a solvent system dictates the accuracy of analytical data and the yield of synthetic pathways.[1][2] This compound (TCHFB) is a dense, high-boiling, chemically inert liquid.[1][2] Unlike common chlorinated solvents (e.g., Dichloromethane, Chloroform), TCHFB offers a unique proton-transparent window for NMR spectroscopy and a high-density non-polar phase for liquid-liquid extractions.[1][2]

This guide provides validated protocols for utilizing TCHFB in Proton (

Physicochemical Profile

TCHFB is defined by its high density and lack of hydrogen atoms, making it an "invisible" solvent in proton NMR and a distinct phase in separations.[1][2]

| Property | Value | Relevance to Protocol |

| Boiling Point | 134–135 °C | Ideal for high-temperature reactions/NMR; minimal evaporation loss.[1][2] |

| Density | 1.75 – 1.78 g/mL | Forms the bottom layer in aqueous and organic extractions (heavier than water and DCM).[2] |

| Molecular Weight | 303.85 g/mol | High MW contributes to low volatility.[2] |

| Proton Count | 0 | 100% Transparent in |

| Polarity | Non-Polar / Low-Polarity | Solubilizes lipophilic small molecules; immiscible with water.[1][2] |

| Stability | High | Inert to acids, bases, and oxidizers; non-flammable.[1][2] |

Application I: Proton-Free Solvent for NMR

The Challenge

Standard NMR solvents (e.g.,

The Solution: TCHFB

Because TCHFB contains no hydrogen atoms , it is invisible in

Protocol A: "Invisible Solvent" NMR Acquisition

Objective: Obtain a high-fidelity

Materials:

-

External Lock:

capillary or Acetone- -

NMR Tube: 5mm precision tube.[2]

Step-by-Step Methodology:

-

Solvent Preparation:

-

Sample Dissolution:

-

Lock System Setup (Crucial):

-

Since TCHFB has no deuterium, the NMR spectrometer cannot "lock" onto the field frequency automatically.[1][2]

-

Method A (Coaxial Insert): Place a sealed capillary containing

or Acetone- -

Method B (No-Lock): For quick scans on modern instruments, run in "unlocked" mode.[1][2] Note that field drift may broaden peaks over long acquisitions (>10 mins).[2]

-

-

Acquisition Parameters:

-

Data Processing:

-

The spectrum will show only the analyte signals and the internal standard.[2] No large solvent multiplet will obscure the 7.26 ppm (

) or 2.50 ppm (DMSO) regions.

-

Application II: Heavy-Phase Liquid Extraction

The Challenge

In separating lipophilic drugs from biological matrices or reaction mixtures, standard ethers and ethyl acetate (density < 1.[1][2]0) form the top layer, which can be difficult to drain from a separatory funnel. Chlorinated solvents like DCM (density ~1.[2]33) are heavier but volatile and prone to emulsions.[2]

The Solution: TCHFB

With a density of ~1.78 g/mL, TCHFB rapidly settles as the bottom layer, breaking emulsions effectively due to the high density differential with water (~1.0 g/mL).[1][2]

Protocol B: High-Density Partitioning

Objective: Isolate a non-polar drug metabolite from an aqueous reaction quench.

Workflow Diagram (Graphviz):